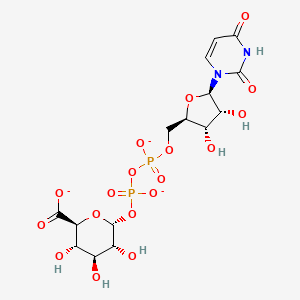

UDP-alpha-D-glucuronate(3-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N2O18P2-3 |

|---|---|

Molecular Weight |

577.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-K |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis of Udp Alpha D Glucuronate 3

Precursor Compounds and Initial Enzymatic Steps

The journey to UDP-alpha-D-glucuronate(3-) commences with UDP-glucose, which undergoes a significant enzymatic modification to yield the final product. nih.govnih.gov

UDP-glucose serves as the direct precursor for the synthesis of UDP-alpha-D-glucuronate(3-). nih.govnih.govwikipedia.org This activated form of glucose is a common intermediate in carbohydrate metabolism, positioning it as a readily available starting material for this biosynthetic pathway. wikipedia.org The conversion is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH), which carries out a two-step oxidation of the C6 primary alcohol of the glucose moiety. nih.govnih.gov This reaction is essential for producing UDP-alpha-D-glucuronate(3-), which is a necessary component for the synthesis of proteoglycans and glycosaminoglycans like hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. uniprot.orgoncotarget.commybiosource.com

This reaction underscores the direct conversion of UDP-glucose to UDP-alpha-D-glucuronate(3-) and the requirement for the oxidizing agent NAD⁺. nih.govnih.gov

UDP-glucose 6-dehydrogenase (UGDH) is the key enzyme responsible for the biosynthesis of UDP-alpha-D-glucuronate(3-). researchgate.netnih.gov It belongs to the oxidoreductase family and specifically catalyzes the NAD⁺-dependent oxidation of UDP-glucose. wikipedia.orgportlandpress.com This process involves a net four-electron oxidation, transforming the primary alcohol at the C6 position of the glucose residue into a carboxylic acid. nih.govresearchgate.netepa.gov

The catalytic mechanism of UGDH has been a subject of extensive research and some debate, with several models proposed. researchgate.netportlandpress.com A widely accepted model involves a series of steps with key reaction intermediates. oncotarget.comresearchgate.netijbs.com

A classic proposed mechanism involves the following key steps:

First Oxidation: The reaction initiates with the transfer of a hydride from the C6 of UDP-glucose to NAD⁺, forming an aldehyde intermediate, UDP-gluco-hexodialdose, and NADH. oncotarget.comresearchgate.net

Thiohemiacetal Formation: A highly conserved cysteine residue in the active site of UGDH acts as a nucleophile, attacking the newly formed aldehyde. nih.govresearchgate.netuniprot.org This results in a covalent thiohemiacetal intermediate. nih.govnih.govuniprot.org

Second Oxidation: A second molecule of NAD⁺ then accepts a hydride from the thiohemiacetal, oxidizing it to a thioester intermediate and producing another molecule of NADH. researchgate.netijbs.com

Hydrolysis: Finally, the thioester intermediate is hydrolyzed, releasing UDP-alpha-D-glucuronate(3-) and regenerating the free enzyme for another catalytic cycle. researchgate.netijbs.com

While this mechanism is well-supported, some studies suggest alternative models, such as a concerted mechanism where the initial oxidation and nucleophilic attack are kinetically coupled, or an Sₙ2-type reaction that bypasses a distinct aldehyde intermediate. nih.govportlandpress.comnih.govresearchgate.net

Table 1: Key Amino Acid Residues in Human UGDH Catalysis

| Residue | Role in Catalysis |

| Cys276 | Acts as the catalytic nucleophile, forming thiohemiacetal and thioester intermediates. nih.govuniprot.org |

| Lys220 | Functions as a general base for the oxidation of the UDP-glucose alcohol and stabilizes the oxyanion during intermediate formation. uniprot.org |

| Glu161 | Acts as the Brønsted base that promotes the hydrolysis of the thioester intermediate. nih.govuniprot.org |

| Asp280 | Coordinates a water molecule to deprotonate Cys276 and provides oxyanion stabilization. uniprot.org |

| Tyr14 | Participates in controlling coenzyme binding and release. nih.gov |

| Glu165 | Involved in the control of coenzyme binding and release. nih.gov |

The catalytic activity of UDP-glucose 6-dehydrogenase is strictly dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.govnih.govnih.gov NAD⁺ acts as the oxidizing agent, accepting electrons and protons from UDP-glucose during the two-step oxidation process. nih.govreactome.org For each molecule of UDP-glucose converted to UDP-alpha-D-glucuronate(3-), two molecules of NAD⁺ are reduced to NADH. nih.gov The enzyme exhibits a high specificity for NAD⁺ and does not utilize NADP⁺ as a cofactor. nih.gov The binding and release of NAD⁺ and NADH are precisely timed with the chemical steps of the reaction. nih.gov

UGDH is a highly conserved enzyme found across all domains of life, from bacteria to humans, indicating its fundamental biological importance. nih.govnih.gov While the core catalytic mechanism is generally conserved, there are species-specific differences in the enzyme's structure and regulation. nih.govebi.ac.uk

In humans, the UGDH gene can produce multiple isoforms through alternative splicing. uniprot.orgmybiosource.comnih.gov These isoforms may have different tissue-specific expression patterns and potentially distinct regulatory properties. For instance, human UGDH exists as a hexameric complex, a structure that is crucial for its regulation. oncotarget.comnih.gov

In contrast, bacterial UGDH enzymes often exist as dimers. nih.govresearchgate.netebi.ac.uk These structural differences can influence the enzyme's kinetic properties and how it is regulated within the cell. For example, bacterial UGDH is essential for the synthesis of capsular polysaccharides that protect pathogenic bacteria from the host immune system. researchgate.netebi.ac.uk

Table 2: Comparison of UGDH Characteristics in Different Organisms

| Organism | Quaternary Structure | Known Function(s) |

| Homo sapiens (Human) | Hexamer oncotarget.comnih.gov | Biosynthesis of glycosaminoglycans, detoxification nih.govoncotarget.com |

| Escherichia coli | Dimer nih.gov | Production of colanic acid and capsular polysaccharides nih.gov |

| Streptococcus pyogenes | Dimer researchgate.net | Synthesis of antiphagocytic capsule researchgate.net |

| Zea mays (Maize) | At least two isoforms detected | Precursor for cell wall polysaccharides portlandpress.com |

| Arabidopsis thaliana | Small gene family with multiple isoforms | Synthesis of cell wall components nih.gov |

Role of UDP-glucose 6-dehydrogenase (UGDH)

Regulatory Mechanisms of UDP-alpha-D-glucuronate(3-) Biosynthesis

The biosynthesis of UDP-alpha-D-glucuronate(3-) is tightly regulated to meet the cell's metabolic needs without wasteful overproduction. This regulation occurs at the level of the UGDH enzyme itself. One of the primary mechanisms of regulation is feedback inhibition. diva-portal.org

A key downstream product, UDP-xylose, which is synthesized from UDP-alpha-D-glucuronate(3-), acts as a potent allosteric inhibitor of UGDH. epa.govnih.gov UDP-xylose binds to the enzyme at a site distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.gov This feedback loop ensures that the production of UDP-alpha-D-glucuronate(3-) is curtailed when sufficient levels of its downstream products are present.

The product of the reaction, UDP-alpha-D-glucuronate(3-), and the reduced cofactor, NADH, can also inhibit UGDH activity, a phenomenon known as product inhibition. diva-portal.orgnih.gov Furthermore, the quaternary structure of mammalian UGDH, a dimer-hexamer equilibrium, plays a role in its regulation, with the hexameric form being influenced by substrate and cofactor binding. nih.gov In some organisms, the expression of the UGDH gene is also subject to transcriptional regulation in response to various cellular signals. biorxiv.orgnih.gov

Allosteric Regulation and Feedback Inhibition

The catalytic activity of human UDP-glucose dehydrogenase (hUGDH) is subject to sophisticated allosteric regulation and feedback inhibition, primarily mediated by the downstream product UDP-xylose (UDP-Xyl). oncotarget.comuga.edu This regulation does not follow the classic model of allostery where the inhibitor binds to a site distinct from the active site. Instead, hUGDH employs an atypical mechanism where the feedback inhibitor, UDP-Xyl, directly competes with the substrate, UDP-glucose, for binding at the active site. oncotarget.comnih.gov

The binding of UDP-Xyl instigates a significant conformational change in the enzyme. nih.gov A key structural element, known as the T131-loop/α6 allosteric switch, is triggered upon UDP-Xyl binding. nih.gov This switch leads to the repacking of the protein core, which is facilitated by the presence of packing defects within the enzyme's structure. nih.govnih.gov This structural rearrangement transforms the active hexameric enzyme into an inactive, horseshoe-shaped complex. nih.govnih.gov This inactive conformation has a low affinity for UDP-glucose. acs.org

The enzyme also exhibits a phenomenon known as hysteresis, which is characterized by a lag in the enzyme's progress curves. osti.gov This lag is attributed to a slow isomerization of the enzyme from an inactive (E*) state to an active (E) conformation, a process induced by the binding of the substrate. nih.gov The T131-loop/α6 allosteric switch is also implicated in this hysteretic behavior, coupling allostery with the slow activation of the enzyme. nih.govosti.gov

In addition to the primary feedback inhibition by UDP-Xyl, the activity of UGDH is also inhibited by its direct products, UDP-alpha-D-glucuronate(3-) and NADH. nih.govdiva-portal.org The inhibition by NADH is considered to be of high physiological significance due to its strong potency. nih.gov

The allosteric regulation of UGDH is a complex interplay of substrate binding, feedback inhibition, and conformational changes, as summarized in the table below.

| Regulator | Type of Regulation | Mechanism of Action |

| UDP-xylose (UDP-Xyl) | Allosteric Feedback Inhibition | Competes with UDP-glucose at the active site, inducing a conformational change to an inactive hexameric state. oncotarget.comnih.gov |

| UDP-alpha-D-glucuronate(3-) | Product Inhibition | Binds to the enzyme, reducing its catalytic activity. nih.govdiva-portal.org |

| NADH | Product Inhibition | Binds to the enzyme, potently inhibiting its activity. nih.govdiva-portal.org |

| UDP-glucose (Substrate) | Substrate-induced Activation | Induces a slow conformational change from an inactive to an active state (hysteresis). nih.govosti.gov |

Transcriptional and Genetic Regulation of UGDH Expression

The expression of the UGDH gene is meticulously controlled at the transcriptional level by a variety of factors and signaling pathways, ensuring that the production of UDP-alpha-D-glucuronate(3-) meets cellular demands.

A primary and universal regulator of UGDH expression is the transcription factor Specificity protein-1 (Sp1). nih.govwikigenes.org The core promoter of the human UGDH gene is rich in GC boxes, which are binding sites for Sp1. nih.govnycu.edu.tw Studies have demonstrated that a GC box at position -564 is crucial for the basal transcriptional activity of the UGDH gene. nycu.edu.twnih.gov The significance of Sp1 in UGDH expression is further highlighted by the fact that mithramycin A, an inhibitor of Sp1, significantly reduces UGDH promoter activity. nycu.edu.twnih.gov

The expression of UGDH is also modulated by various signaling molecules and cellular conditions. Transforming growth factor-beta (TGF-β) has been shown to up-regulate UGDH expression. nih.govnih.gov This up-regulation is mediated through the Sp1 binding sites within the UGDH promoter. nih.gov Conversely, hypoxia, or low oxygen conditions, leads to a down-regulation of UGDH expression, a process also linked to decreased binding of proteins to the Sp1 consensus sequence. nih.govwikigenes.org

Other transcription factors, such as Krüppel-like factor 4 (KLF4), have also been implicated in the regulation of UGDH. maayanlab.cloud KLF4 upregulates UGDH expression, which in turn is required for KLF4-induced cell migration in certain cancers. nih.gov Furthermore, negative regulatory elements that suppress UGDH transcription have been identified in the distal region of the UGDH promoter. tandfonline.com A specific motif, predicted to be a response element for peroxisome proliferator-activated receptor (PPAR), is responsible for this repression. tandfonline.com

The transcriptional regulation of UGDH is a complex process involving multiple transcription factors and signaling pathways, as detailed in the table below.

| Regulatory Factor/Condition | Effect on UGDH Expression | Key Findings |

| Specificity protein-1 (Sp1) | Positive Regulation | Binds to numerous GC-rich sequences in the core promoter, essential for basal and induced expression. nih.govnycu.edu.twnih.gov |

| Transforming Growth Factor-beta (TGF-β) | Up-regulation | Enhances UGDH expression through Sp1 binding sites. nih.govnih.gov |

| Hypoxia | Down-regulation | Decreases UGDH expression, associated with reduced binding to Sp1 sites. nih.govwikigenes.org |

| Krüppel-like factor 4 (KLF4) | Up-regulation | Promotes UGDH expression in certain cellular contexts. nih.govmaayanlab.cloud |

| Peroxisome Proliferator-Activated Receptor (PPAR) response element-like motif | Negative Regulation | A motif in the distal promoter region suppresses UGDH promoter activity. tandfonline.com |

Enzymatic Transformations Involving Udp Alpha D Glucuronate 3

Glucuronidation Reactions

Glucuronidation is a pivotal Phase II metabolic process where the glucuronic acid moiety from UDP-alpha-D-glucuronate(3-) is transferred to a substrate. wikipedia.orgresearchgate.net This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of lipophilic compounds, facilitating their excretion from the body. bidmc.orgnih.gov

Role of UDP-glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues. nih.govresearchgate.net They are responsible for catalyzing the transfer of glucuronic acid from UDP-alpha-D-glucuronate(3-) to a wide range of substrates. nih.govresearchgate.net

A hallmark of UGT enzymes is their remarkable ability to conjugate a wide variety of structurally diverse compounds. nih.govnih.gov This broad substrate specificity is crucial for the metabolism of numerous endogenous and exogenous substances. bidmc.orgnih.gov

Endogenous Substrates:

Bilirubin (B190676) bidmc.orgresearchgate.net

Steroid hormones (e.g., estradiol, testosterone) bidmc.orgresearchgate.net

Bile acids nih.govresearchgate.net

Fatty acids nih.gov

Thyroxine taylorandfrancis.com

Exogenous Substrates (Xenobiotics):

Drugs: A vast number of therapeutic agents are metabolized by UGTs, including acetaminophen (B1664979), morphine, and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netbidmc.orgeur.nl

Dietary Constituents: Compounds from the diet, such as flavonoids and hydroxycinnamic acids, are also substrates. nih.gov

Environmental Toxins: UGTs play a protective role by metabolizing potentially harmful environmental chemicals like benzo(α)pyrene and nitrosamines. nih.gov

The promiscuity of UGTs is attributed to a large aglycone-binding domain that can accommodate substrates of varying sizes and shapes. nih.gov This flexibility allows for the glucuronidation of compounds with different functional groups, including hydroxyls, carboxylic acids, amines, and thiols. nih.govrsc.org Furthermore, it is common for a single substrate to be metabolized by multiple UGT isoforms, a phenomenon known as overlapping substrate specificity. nih.goveur.nl

The UGT superfamily in humans is divided into several families and subfamilies, including UGT1A, UGT2A, and UGT2B, encompassing at least 19 functional isoforms. mdpi.comnih.govspringernature.com These isoforms exhibit distinct but often overlapping substrate specificities and are expressed in a tissue-specific manner, which has significant implications for both systemic and local metabolism. nih.govfrontiersin.org

The liver is the primary site of glucuronidation, expressing a wide array of UGT isoforms at high levels, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, and UGT2B15. researchgate.netmdpi.comfrontiersin.org However, extrahepatic tissues also play a crucial role in metabolism. nih.govoup.com The gastrointestinal tract, for instance, shows segmental distribution of UGT1A isoforms, which is critical for the first-pass metabolism of orally ingested compounds. nih.gov UGT1A8 and UGT1A10 are predominantly found in the small intestine and colon. frontiersin.org The kidneys also contribute significantly to glucuronidation, with high expression of UGT1A9 and UGT2B7. frontiersin.org Other tissues, including the lungs, bladder, and steroid-responsive tissues like the prostate and breast, express specific UGT isoforms, suggesting a role in local detoxification and hormone regulation. nih.govoup.comnih.gov

Table 1: Tissue Distribution of Selected Human UGT Isoforms

This differential expression pattern underscores the importance of considering both hepatic and extrahepatic metabolism when evaluating the disposition of drugs and other xenobiotics.

The kinetics of UGT-catalyzed reactions can be complex and often deviate from the classic Michaelis-Menten model. drugbank.com While some UGT isoform-substrate combinations exhibit hyperbolic kinetics, others display atypical kinetic profiles such as substrate inhibition, sigmoidal (cooperative) kinetics, or biphasic kinetics. drugbank.comnih.govpharmgkb.org

Michaelis-Menten Kinetics: Describes a hyperbolic relationship between reaction velocity and substrate concentration. This has been observed for the formation of morphine-3-glucuronide (B1234276) by several UGT1A isoforms. pharmgkb.org

Substrate Inhibition: At high substrate concentrations, the reaction rate decreases. This has been noted for UGT1A6 and UGT2B15 with acetaminophen as the substrate. nih.gov

Sigmoidal/Cooperative Kinetics: Suggests the binding of one substrate molecule influences the binding of subsequent molecules, often indicative of an allosteric enzyme with multiple binding sites. drugbank.comtandfonline.com UGT1A1 has demonstrated Hill kinetics for acetaminophen glucuronidation. nih.gov

Biphasic Kinetics: This atypical pattern, observed for morphine glucuronidation by UGT2B7, can be described by a two-site model with high- and low-affinity binding components. pharmgkb.org

These varied kinetic profiles highlight the complexity of UGT enzyme function and the need for careful in vitro characterization. pharmgkb.org Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can vary significantly between different UGT isoforms for the same substrate, and for the same isoform with different substrates. drugbank.com For example, Km values for 4-methylumbelliferone (B1674119) glucuronidation varied 525-fold across different UGT isoforms. drugbank.com

Table 2: Examples of Kinetic Parameters for UGT-Catalyzed Reactions

Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase (GlcAT-I) Activity

Beyond its role in xenobiotic metabolism, UDP-alpha-D-glucuronate(3-) is a key substrate for enzymes involved in the biosynthesis of complex carbohydrates. One such enzyme is Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase, also known as Glucuronosyltransferase I (GlcAT-I). wikipedia.orggenome.jp

This enzyme catalyzes the transfer of glucuronic acid from UDP-alpha-D-glucuronate(3-) to a specific trisaccharide structure, 3-beta-D-galactosyl-4-beta-D-galactosyl-O-beta-D-xylosylprotein. wikipedia.orgebi.ac.uk This reaction is a crucial step in the formation of the glycosaminoglycan-protein linkage region of proteoglycans, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate. wikipedia.orggenome.jpnih.govebi.ac.uk The enzyme requires manganese (Mn2+) as a cofactor for its activity. wikipedia.orguniprot.org

The systematic name for this enzyme class is UDP-glucuronate:3-beta-D-galactosyl-4-beta-D-galactosyl-O-beta-D-xylosyl-protein D-glucuronosyltransferase. wikipedia.org Structural and mutational analyses have identified key amino acid residues involved in binding UDP-alpha-D-glucuronate(3-) and in the catalytic activity of GlcAT-I. nih.govrcsb.org

Decarboxylation Reactions

A significant metabolic fate of UDP-α-D-glucuronate is its decarboxylation to form UDP-xylose, a precursor for the synthesis of xylans and other complex carbohydrates. This reaction is a critical control point, directing the flow of sugar nucleotides towards pathways that utilize pentose (B10789219) sugars. nih.gov

Role of UDP-glucuronate Decarboxylase (UXS) / UDP-xylose Synthase

The enzyme responsible for the conversion of UDP-α-D-glucuronate to UDP-xylose is UDP-glucuronate decarboxylase (EC 4.1.1.35), also known as UDP-xylose synthase (UXS). nih.govwikipedia.org This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond of the carboxyl group. wikipedia.org

UXS catalyzes the NAD+-dependent decarboxylation of UDP-α-D-glucuronate, yielding UDP-α-D-xylose and carbon dioxide. wikipedia.orgreactome.orguniprot.org This conversion is essentially an irreversible reaction, committing the sugar nucleotide to the synthesis of polysaccharides containing pentose residues, such as arabinoxylans and xyloglucans. nih.gov The product, UDP-xylose, is the donor for the initial xylosyl residue in the biosynthesis of the GAG linkage region on proteoglycans. researchgate.netnih.gov

The catalytic mechanism of UXS is a complex, three-step process that occurs within a single active site. researchgate.netnih.gov The reaction is initiated by the oxidation of the C4 hydroxyl group of the glucuronyl moiety of UDP-α-D-glucuronate by a tightly bound NAD+ cofactor. nih.govnih.gov This first step forms a UDP-4-keto-D-glucuronic acid intermediate. researchgate.netnih.gov

The formation of this β-keto acid facilitates the subsequent decarboxylation at C6, leading to the generation of a UDP-4-keto-pentose intermediate. researchgate.netnih.govpnas.org Molecular dynamics simulations have suggested that the enzyme promotes this step by distorting the pyranose ring of the bound substrate, which brings the carboxylate group into an optimal axial position for decarboxylation. researchgate.netnih.gov

Finally, the C4 keto group of the pentose intermediate is reduced by the NADH produced in the initial oxidation step. This reduction is stereospecific and yields UDP-xylose, with the original stereochemistry at C4 being retained. nih.govpnas.org The enzyme tightly controls the reaction, preventing the release of the keto intermediates and NADH. researchgate.netnih.gov

| Step | Description | Intermediate(s) |

| 1. Oxidation | Oxidation of the C4 hydroxyl of UDP-α-D-glucuronate by NAD+. nih.govnih.gov | UDP-4-keto-D-glucuronic acid. researchgate.netnih.gov |

| 2. Decarboxylation | Decarboxylation of the C6 carboxyl group. researchgate.netnih.govpnas.org | UDP-4-keto-pentose. researchgate.netnih.gov |

| 3. Reduction | Stereospecific reduction of the C4 keto group by NADH. nih.govpnas.org | UDP-xylose. nih.gov |

Multiple isoforms of UXS exist in various organisms, and they can be found in different subcellular compartments. In plants like Arabidopsis thaliana, there are at least six UXS isoforms, which are categorized as either soluble cytoplasmic proteins (AtUXS3, AtUXS5, AtUXS6) or membrane-associated proteins (AtUXS1, AtUXS2, AtUXS4). nih.govgeneticsmr.org Similarly, in barley, both cytosolic and putative membrane-bound isoforms have been identified. nih.gov The presence of different isoforms suggests specialized roles in providing UDP-xylose for the synthesis of different cell wall components. geneticsmr.org

In humans, the gene UXS1 encodes UDP-glucuronate decarboxylase 1, which is localized to the Golgi apparatus. reactome.orgnih.govorigene.com Several transcript variants of UXS1 have been identified, leading to the production of different protein isoforms. nih.govuniprot.org The active form of human UXS1 is a tetramer. reactome.org The localization of UXS to the Golgi is consistent with its role in providing UDP-xylose for GAG synthesis, which primarily occurs in this organelle. nih.govwikipathways.org Some studies have also pointed to the existence of a functional UDP-xylose transporter in the Golgi membrane, which would be necessary if some UDP-xylose synthesis occurs in the cytoplasm. nih.govuniprot.org

Bifunctional UDP-apiose/UDP-xylose Synthase Activity

In addition to the dedicated UDP-xylose synthases, some organisms possess a bifunctional enzyme called UDP-apiose/UDP-xylose synthase (UAS or AXS). uga.eduresearchgate.net This enzyme catalyzes the conversion of UDP-α-D-glucuronate into both UDP-xylose and UDP-apiose. uga.eduresearchgate.netplos.org Apiose is a branched-chain pentose sugar that is a component of certain plant cell wall polysaccharides, such as rhamnogalacturonan II. researchgate.net

The reaction mechanism of UAS also involves an initial oxidation of UDP-α-D-glucuronate at C4. nih.gov However, following this, the pathway diverges. For the formation of UDP-apiose, a retro-aldol cleavage occurs between C2' and C3', leading to a ring-opened intermediate. nih.gov Subsequent rearrangement of the carbon skeleton and reduction by NADH yields the furanosyl ring of UDP-apiose. nih.gov The enzyme typically produces UDP-apiose and UDP-xylose in a relatively consistent ratio. plos.orgnih.gov This bifunctional activity has been identified in various plants and some bacteria. uga.eduplos.org

Simultaneous Production of UDP-apiose and UDP-xylose from UDP-alpha-D-glucuronate(3-)

A notable enzymatic transformation involving UDP-alpha-D-glucuronate(3-) is its conversion into two different nucleotide sugars, UDP-apiose and UDP-xylose, by a single enzyme. researchgate.netnih.gov This bifunctional enzyme, known as UDP-D-apiose/UDP-D-xylose synthase (AXS or UAS), catalyzes a complex reaction involving both decarboxylation and rearrangement of the carbon skeleton of the glucuronate moiety. researchgate.netnih.govnih.gov

The reaction begins with the NAD+-dependent oxidation of UDP-alpha-D-glucuronate(3-), followed by a decarboxylation step. researchgate.netacs.org This results in an intermediate that can then be processed in two ways. One pathway leads to the formation of UDP-xylose, a five-carbon sugar essential for the synthesis of xylans and xyloglucans in plant cell walls. researchgate.netnih.gov The other pathway involves a ring contraction and the formation of a branched-chain sugar, resulting in UDP-apiose. researchgate.netacs.org Apiose is a critical component of certain pectic polysaccharides, such as rhamnogalacturonan II (RG-II), where it plays a vital role in cross-linking the polysaccharide chains through borate (B1201080) diester bonds. researchgate.netnih.gov

The simultaneous production of both UDP-apiose and UDP-xylose by the same enzyme highlights an efficient mechanism for providing the necessary building blocks for different cell wall components. The ratio of the two products can vary, and the enzyme is subject to regulation, for instance, it is strongly inhibited by UDP-d-galacturonate. researchgate.net The existence of multiple isoforms of this enzyme in plants, such as in Arabidopsis, suggests a complex regulation of the biosynthesis of these two important nucleotide sugars. researchgate.netnih.gov

Table 1: Products of UDP-D-apiose/UDP-D-xylose Synthase

| Substrate | Enzyme | Products | Organism Examples |

| UDP-alpha-D-glucuronate(3-) | UDP-D-apiose/UDP-D-xylose synthase (AXS/UAS) | UDP-apiose, UDP-xylose | Arabidopsis thaliana, Duckweed, Parsley researchgate.netnih.gov |

Epimerization Reactions

Epimerization reactions represent another significant category of enzymatic transformations for UDP-alpha-D-glucuronate(3-). These reactions involve the change in stereochemistry at a single carbon atom within the glucuronate sugar ring, leading to the formation of different uronic acid epimers.

UDP-glucuronate 4-Epimerase (UGA4E) and UDP-d-galacturonic Acid Biosynthesis

UDP-glucuronate 4-epimerase (UGA4E), also known as UDP-D-glucuronic acid 4-epimerase, catalyzes the reversible interconversion of UDP-alpha-D-glucuronate(3-) and UDP-D-galacturonate. nih.govnih.govwikipedia.org This epimerization occurs at the C4 position of the uronic acid. UDP-D-galacturonic acid is a primary component of pectins, a major structural polysaccharide in the primary cell walls of plants. nih.govnih.gov

The enzyme facilitates this conversion without the need for an external cofactor, although it is a member of the NAD+-dependent epimerase/dehydratase protein superfamily. nih.govnih.gov In Arabidopsis thaliana, UGA4E is a type-II membrane protein and exists as a dimer. nih.govnih.gov The enzyme exhibits maximum activity at a pH of 7.5 and is inhibited by UDP-xylose and UDP-arabinose, suggesting a feedback mechanism for regulating pectin (B1162225) biosynthesis. nih.govnih.gov The equilibrium of the reaction favors the formation of UDP-D-galacturonate, with an equilibrium constant of approximately 1.9. nih.govnih.gov

Table 2: Characteristics of Arabidopsis UDP-glucuronate 4-Epimerase 1 (AtUGlcAE1)

| Property | Value |

| Substrate | UDP-alpha-D-glucuronate(3-) |

| Product | UDP-D-galacturonic acid |

| EC Number | 5.1.3.6 wikipedia.org |

| Apparent Km for UDP-GlcA | 720 µM nih.govnih.gov |

| Optimal pH | 7.5 nih.govnih.gov |

| Equilibrium Constant | ~1.9 nih.govnih.gov |

| Inhibitors | UDP-xylose, UDP-arabinose nih.govnih.gov |

Putative UDP-glucuronate 5-Epimerase (UGA5E) and UDP-l-iduronic Acid Biosynthesis

The existence and characterization of a UDP-glucuronate 5-epimerase (UGA5E) that would catalyze the conversion of UDP-alpha-D-glucuronate(3-) to UDP-L-iduronate has been a subject of investigation. mdpi.comresearchgate.net This epimerization at the C5 position is of significant interest as L-iduronic acid is a crucial component of glycosaminoglycans like dermatan sulfate and heparin, which have important biological functions, including anticoagulant properties. mdpi.comresearchgate.net

While the activity of a C-5-uronosyl epimerase has been detected, particularly in animal tissues, the specific enzyme responsible for the direct epimerization of UDP-glucuronate at the C5 position has remained elusive. mdpi.comwikipedia.org Research into putative UGA5E sequences from various databases has revealed that many of the candidate enzymes actually exhibit UDP-glucuronate 4-epimerase activity. mdpi.comresearchgate.net It has been proposed that the biosynthesis of L-iduronic acid in some contexts may occur at the polymer level, where a C5-epimerase acts on glucuronic acid residues already incorporated into a polysaccharide chain, rather than at the nucleotide sugar level. mdpi.comresearchgate.net Therefore, the direct enzymatic pathway from UDP-alpha-D-glucuronate(3-) to UDP-L-iduronate via a specific UGA5E remains to be definitively established. mdpi.com

Metabolic and Biological Significance of Udp Alpha D Glucuronate 3

Role in Glycosaminoglycan (GAG) Biosynthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are major components of the extracellular matrix and play crucial roles in cell signaling, development, and homeostasis. UDP-α-D-glucuronate(3-) is an indispensable building block for the synthesis of various GAGs.

Precursor for Uronic Acid and Xylose Residues in GAG Polymerization

UDP-α-D-glucuronate(3-) directly serves as the donor of glucuronic acid (GlcA) residues for the elongating GAG chains. Furthermore, it is the precursor for UDP-xylose, which is essential for initiating the synthesis of most GAG chains. The enzyme UDP-xylose synthase catalyzes the decarboxylation of UDP-α-D-glucuronate(3-) to form UDP-xylose. This conversion is a critical step, as the xylosyl residue is the first sugar attached to the core protein in proteoglycan synthesis.

Involvement in the Formation of the Glycosaminoglycan Core Tetrasaccharide Linker Region

The biosynthesis of most GAGs, including chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate, is initiated by the formation of a common tetrasaccharide linker region attached to a specific serine residue of a core protein. This linker has the structure GlcA-Gal-Gal-Xyl-Ser. UDP-α-D-glucuronate(3-) is the direct precursor for the glucuronic acid residue in this linker and, through its conversion to UDP-xylose, also provides the initial xylose residue. frontiersin.org The sequential addition of these sugar residues is catalyzed by specific glycosyltransferases.

| Linker Tetrasaccharide Component | Precursor Nucleotide Sugar |

| Xylose (Xyl) | UDP-xylose (derived from UDP-α-D-glucuronate(3-)) |

| Galactose (Gal) | UDP-galactose |

| Glucuronic Acid (GlcA) | UDP-α-D-glucuronate(3-) |

Contribution to the Synthesis of Specific Glycosaminoglycans (e.g., Chondroitin Sulfate, Heparan Sulfate, Dermatan Sulfate)

Beyond the linker region, UDP-α-D-glucuronate(3-) is a key component of the repeating disaccharide units of several major GAGs.

Chondroitin Sulfate: The repeating disaccharide unit of chondroitin sulfate is composed of N-acetylgalactosamine (GalNAc) and glucuronic acid. UDP-α-D-glucuronate(3-) serves as the donor for the glucuronic acid residues in the chondroitin sulfate backbone. frontiersin.org

Heparan Sulfate: Heparan sulfate is a complex polysaccharide with a repeating disaccharide unit of N-acetylglucosamine (GlcNAc) and a uronic acid, which can be either glucuronic acid or its C5 epimer, iduronic acid (IdoA). UDP-α-D-glucuronate(3-) provides the initial glucuronic acid residues, some of which are later epimerized to iduronic acid within the growing polymer chain.

Dermatan Sulfate: Similar to chondroitin sulfate, the repeating unit of dermatan sulfate consists of N-acetylgalactosamine and a uronic acid. However, in dermatan sulfate, a significant portion of the glucuronic acid residues are epimerized to iduronic acid. nih.gov Therefore, UDP-α-D-glucuronate(3-) is the ultimate precursor for both the glucuronic acid and iduronic acid components of dermatan sulfate. nih.gov

| Glycosaminoglycan | Repeating Disaccharide Unit Components | Role of UDP-alpha-D-glucuronate(3-) |

| Chondroitin Sulfate | N-acetylgalactosamine, Glucuronic Acid | Direct donor of glucuronic acid |

| Heparan Sulfate | N-acetylglucosamine, Glucuronic Acid/Iduronic Acid | Donor of glucuronic acid, which can be epimerized to iduronic acid |

| Dermatan Sulfate | N-acetylgalactosamine, Glucuronic Acid/Iduronic Acid | Donor of glucuronic acid, which is largely epimerized to iduronic acid |

Role in Plant Cell Wall Biosynthesis and Architectural Integrity

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides that provides structural support, protection, and mediates cell-to-cell communication. UDP-α-D-glucuronate(3-) is a central metabolic hub for the synthesis of many of these cell wall polymers. nih.gov

Precursor for Arabinose, Xylose, Apiose, and Galacturonic Acid Residues in Cell Wall Polymers

UDP-α-D-glucuronate(3-) is the direct or indirect precursor for several key monosaccharides that are incorporated into plant cell wall polysaccharides. nih.gov

UDP-xylose: As in animals, UDP-xylose synthase catalyzes the decarboxylation of UDP-α-D-glucuronate(3-) to form UDP-xylose. researchgate.net Xylose is a major component of hemicelluloses.

UDP-arabinose: UDP-xylose can be further converted to UDP-arabinose by UDP-xylose 4-epimerase. Arabinose is found in various pectic polysaccharides and glycoproteins.

UDP-apiose: In a reaction unique to plants and some fungi, UDP-apiose/UDP-xylose synthase converts UDP-α-D-glucuronate(3-) into UDP-apiose, a branched-chain pentose (B10789219), and UDP-xylose. nih.gov Apiose is a component of certain pectic polysaccharides.

UDP-galacturonic acid: UDP-α-D-glucuronate 4-epimerase catalyzes the conversion of UDP-α-D-glucuronate(3-) to UDP-galacturonic acid, the primary building block of pectin (B1162225). oup.comnih.gov

| Cell Wall Monosaccharide | Immediate Precursor Nucleotide Sugar | Derived from UDP-alpha-D-glucuronate(3-) |

| Xylose | UDP-xylose | Yes |

| Arabinose | UDP-arabinose | Yes (via UDP-xylose) |

| Apiose | UDP-apiose | Yes |

| Galacturonic Acid | UDP-galacturonic acid | Yes |

Essential for the Synthesis of Xyloglucans, Arabinoxylans, and Pectic Polysaccharides

The monosaccharide units derived from UDP-α-D-glucuronate(3-) are integral components of major plant cell wall polysaccharides.

Xyloglucans: These are the most abundant hemicelluloses in the primary cell walls of dicots. They have a β-(1→4)-glucan backbone that is substituted with xylose residues. UDP-xylose, derived from UDP-α-D-glucuronate(3-), is the donor for these xylose side chains.

Arabinoxylans: These are the major hemicelluloses in the cell walls of grasses. They consist of a β-(1→4)-xylan backbone with arabinose substitutions. Both the xylose for the backbone and the arabinose for the side chains are derived from UDP-α-D-glucuronate(3-).

Pectic Polysaccharides: Pectins are a complex group of polysaccharides that are rich in galacturonic acid. The main component of pectin is homogalacturonan, a linear polymer of α-(1→4)-linked galacturonic acid. Other pectic polysaccharides, such as rhamnogalacturonan I and rhamnogalacturonan II, also contain galacturonic acid, as well as arabinose, xylose, and apiose. All of these sugar residues are biosynthetically derived from UDP-α-D-glucuronate(3-). nih.gov

Impact on Cell Wall Architecture and Plant Developmental Processes

The enzyme UDP-glucose dehydrogenase (UGD) catalyzes the irreversible NAD+-dependent oxidation of UDP-glucose to produce UDP-GlcA. nih.gov This reaction is a key control point in the nucleotide sugar biosynthetic pathway. nih.govresearchgate.net Research in Arabidopsis thaliana has demonstrated the importance of this pathway. Mutants lacking two of the four UGD isoforms (ugd2,3) exhibit severe developmental defects, including dwarfism and reduced root growth. These phenotypic changes are directly linked to an altered cell wall composition, characterized by a significant reduction in galacturonic acid, xylose, arabinose, and apiose content, primarily affecting pectic polymers. nih.gov This highlights the essential role of a sufficient UDP-GlcA supply for the proper assembly of cell wall polysaccharides, which are vital for cell expansion, adhesion, and differentiation. nih.govresearchgate.net

| Plant Cell Wall Component | Precursor Derived from UDP-GlcA | Function in Cell Wall |

| Pectin | D-Galacturonic Acid | Forms the gel-like matrix of the primary cell wall, controlling porosity and cell adhesion. nih.govnih.gov |

| Hemicellulose (e.g., Xyloglucan) | D-Xylose | Cross-links cellulose (B213188) microfibrils, providing structural support to the cell wall. nih.gov |

| Hemicellulose (e.g., Arabinoxylan) | L-Arabinose, D-Xylose | Contributes to the structural integrity of the cell wall, particularly in grasses. nih.gov |

| Pectin (e.g., Rhamnogalacturonan II) | Apiose | A minor but structurally essential component for cross-linking pectic domains. nih.gov |

Role in Xenobiotic and Endobiotic Biotransformation

UDP-alpha-D-glucuronate(3-) is the central co-substrate in glucuronidation, one of the most important Phase II biotransformation reactions in a vast range of organisms, including mammals. xcode.lifetaylorandfrancis.comnih.gov This process serves as a major detoxification pathway for a wide array of both xenobiotics (foreign compounds such as drugs, carcinogens, and environmental pollutants) and endobiotics (endogenous substances like bilirubin (B190676), steroid hormones, and bile acids). flinders.edu.aunih.gov

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues like the intestine, kidneys, and brain. flinders.edu.auwikipedia.org UGTs facilitate the transfer of the glucuronic acid moiety from UDP-GlcA to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or thiol). flinders.edu.au This conjugation reaction, known as glucuronidation, generally neutralizes the biological activity or toxicity of the parent compound. xcode.lifenih.gov For instance, the glucuronidation of drugs terminates their pharmacological action, while the conjugation of bilirubin is essential for its elimination and the prevention of toxic buildup. flinders.edu.au

| Class of Compound | Example(s) | Role of Glucuronidation |

| Xenobiotics (Drugs) | Ibuprofen, Morphine, Lamotrigine | Inactivation and preparation for excretion. taylorandfrancis.comxenotech.comcafermed.com |

| Xenobiotics (Carcinogens) | Components of tobacco smoke | Detoxification and elimination. xcode.life |

| Endobiotics (Bilirubin) | Bilirubin | Conversion to a water-soluble form for excretion, preventing jaundice. |

| Endobiotics (Hormones) | Estrogens, Androgens, Thyroid hormones | Regulation of hormone levels and termination of signaling. nih.govfoodb.ca |

| Endobiotics (Bile Acids) | Cholic acid, Chenodeoxycholic acid | Facilitation of elimination and regulation of lipid digestion. nih.gov |

A primary outcome of the glucuronidation process is a dramatic increase in the hydrophilicity (water solubility) of the target molecule. xcode.lifejove.com The glucuronic acid moiety is rich in polar hydroxyl groups and possesses a carboxyl group that is ionized at physiological pH, conferring a negative charge. nih.govpharmacy180.com This transformation of a typically lipophilic (fat-soluble) compound into a more polar, water-soluble glucuronide conjugate is critical for its elimination from the body. cafermed.com

Lipophilic compounds, if not metabolized, would tend to accumulate in fatty tissues. By making them water-soluble, glucuronidation facilitates their transport in the blood and subsequent excretion by the kidneys into urine or by the liver into bile. taylorandfrancis.comnih.gov The resulting glucuronides are typically larger, more polar, and negatively charged, properties that make them recognizable substrates for specific efflux transporters on cell membranes, which actively pump them out of the cell and into the bloodstream or bile for eventual removal. nih.gov This enzymatic modification is therefore a crucial step in clearing the body of countless potentially harmful substances. jove.com

Broader Metabolic Pathway Interconnections

The synthesis of UDP-alpha-D-glucuronate(3-) is intrinsically linked to glucose metabolism. Its direct precursor is UDP-glucose, a key intermediate in carbohydrate metabolism that is formed from glucose-1-phosphate and UTP. foodb.canih.gov The enzyme UDP-glucose 6-dehydrogenase (UGD) then catalyzes the two-fold oxidation of the C6 hydroxyl group of the glucose moiety in UDP-glucose to a carboxylic acid, forming UDP-GlcA. nih.govwikipedia.org This places the availability of UDP-GlcA downstream of glucose availability and the pathways of glycogen (B147801) synthesis, establishing a direct connection between central carbohydrate metabolism and detoxification capacity. pharmacy180.com

The connection to lipid metabolism is primarily functional. Many of the substrates for glucuronidation are lipophilic, or fat-soluble, compounds. wikipedia.org This includes steroid hormones, which are derived from cholesterol, and many drugs designed to cross lipid-rich cell membranes. By conjugating these lipophilic molecules, the glucuronidation pathway, fueled by UDP-GlcA, plays a vital role in the metabolism and clearance of lipid-soluble endogenous and exogenous compounds.

In many animals (though notably not in primates, including humans, or guinea pigs) and in higher plants, UDP-alpha-D-glucuronate(3-) is an important intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). wikipedia.orgnih.gov In the animal pathway, UDP-GlcA is converted to D-glucuronic acid. nih.gov This is then reduced to L-gulonic acid, which is subsequently converted to L-gulono-1,4-lactone. The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase. wikipedia.org Species that cannot synthesize their own Vitamin C, such as humans, lack this specific enzyme. wikipedia.org In plants, an alternative pathway starting from GDP-D-mannose is more prominent, but the pathway involving UDP-GlcA also exists. nih.gov

Participation in Heme Degradation Pathways

UDP-alpha-D-glucuronate is an essential molecule in the degradation pathway of heme, the iron-containing compound in hemoglobin. wikipedia.org The breakdown of heme, primarily from senescent red blood cells, produces a toxic, water-insoluble compound called bilirubin. droracle.ainih.gov To be safely excreted from the body, bilirubin must be made water-soluble through a process called glucuronidation, which occurs in the liver. nih.gov

This critical detoxification step is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). droracle.ainih.gov UGT1A1 transfers the glucuronic acid moiety from UDP-alpha-D-glucuronate to bilirubin. nih.govnih.govwikipedia.org This reaction occurs in the endoplasmic reticulum of hepatocytes. droracle.ai The process can happen in two steps: first, the formation of bilirubin monoglucuronide, and second, the addition of another glucuronic acid molecule to form bilirubin diglucuronide. droracle.ainih.gov Under normal physiological conditions, bilirubin diglucuronide is the predominant form synthesized and excreted into the bile. nih.govwikipedia.org

The conjugation of bilirubin with glucuronic acid disrupts the internal hydrogen bonds that make the molecule insoluble, rendering the resulting bilirubin glucuronides water-soluble. nih.govwikipedia.org This change in property is crucial for its transport out of the liver and excretion into the bile, and ultimately, its elimination from the body. nih.govnih.gov Defects in this pathway, often due to reduced or absent UGT1A1 activity, can lead to an accumulation of toxic, unconjugated bilirubin in the blood, resulting in conditions like Gilbert's syndrome or the more severe Crigler-Najjar syndrome. droracle.ai

| Key Component | Role in Heme Degradation |

| Heme | The iron-containing precursor molecule that, upon degradation, produces bilirubin. droracle.ai |

| Bilirubin | A toxic, water-insoluble byproduct of heme catabolism. nih.govnih.gov |

| UDP-alpha-D-glucuronate | The donor of the glucuronic acid group required to make bilirubin water-soluble. nih.govnih.gov |

| UGT1A1 | The specific enzyme that catalyzes the transfer of glucuronic acid to bilirubin. droracle.ainih.gov |

| Bilirubin Glucuronides | The water-soluble, detoxified forms of bilirubin that can be excreted from the body. nih.govwikipedia.org |

Biological Significance Across Diverse Organisms and Cellular Processes

Eukaryotic Systems

Impact on Cell Signaling and Extracellular Matrix Organization

UDP-alpha-D-glucuronate (UDP-GlcUA) is a pivotal precursor for the synthesis of essential components of the extracellular matrix (ECM), particularly glycosaminoglycans (GAGs) like hyaluronan, and proteoglycans. nih.govresearchgate.net The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the formation of UDP-GlcUA from UDP-glucose, a rate-limiting step that supplies the building blocks for these complex macromolecules. researchgate.netresearcher.life

Hyaluronan, a large polymer synthesized at the plasma membrane, is crucial for tissue hydration, lubrication, and structural integrity. physiology.org Proteoglycans, which are formed in the Golgi apparatus, consist of a core protein with one or more covalently attached GAG chains. nih.govresearchgate.net The synthesis of these molecules is highly dependent on the availability of UDP-GlcUA. nih.govnih.gov For instance, UDP-GlcUA is not only directly incorporated into hyaluronan but is also converted to UDP-xylose, the sugar that initiates the formation of GAG chains on proteoglycan core proteins. nih.govresearchgate.netnih.gov

The composition and structure of the ECM, regulated by the availability of UDP-GlcUA, directly influence cell behavior. nih.gov The ECM provides physical scaffolding for cells and also binds to growth factors and cell surface receptors, thereby modulating critical signaling pathways that control cell adhesion, migration, and differentiation. researchgate.net

Furthermore, UDP-sugars, including UDP-glucose, can be released into the extracellular space where they act as signaling molecules by activating specific cell surface receptors, such as the P2Y14 receptor. physiology.orgnih.gov Activation of P2Y14 by extracellular UDP-glucose can trigger intracellular signaling cascades, including the JAK2/STAT3 pathway, leading to increased expression of hyaluronan synthase 2 (HAS2) and subsequent hyaluronan production. nih.gov This establishes a feedback loop where the precursor for ECM components also signals for their synthesis, playing a role in processes like epidermal injury response. nih.gov

Essentiality in Embryonic, Brain, and Neuronal Development

The synthesis of UDP-alpha-D-glucuronate is fundamental for normal development. During embryogenesis, the production of proteoglycans and hyaluronan is critical for cell migration, tissue morphogenesis, and the formation of skeletal structures. nih.govresearchgate.net The availability of UDP-GlcUA is a key metabolic control point for these processes. researcher.life For example, in developing soybean embryos, polysaccharides derived from UDP-GlcUA account for a significant portion of the cell wall, highlighting its importance in plant development. tind.io In animals, disruptions in the transport of UDP-sugars into the Golgi apparatus, where proteoglycan synthesis occurs, are associated with severe developmental disorders, including lethal skeletal dysplasia. nih.gov

In the central nervous system (CNS), UDP-alpha-D-glucuronate plays a dual role. Firstly, it is the precursor for GAGs that are abundant in the brain's extracellular matrix and are involved in neuronal guidance, synapse formation, and plasticity. Secondly, it is used in glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), which are expressed in the brain. nih.gov These enzymes are crucial for detoxifying and eliminating both endogenous compounds and xenobiotics (foreign substances), thereby protecting the brain. nih.govnih.gov The expression of specific UGT isoforms, such as UGT1A6, is observed in neuronal cells like pyramidal cells in the cerebral cortex and hippocampus during rat brain development. nih.gov This detoxification capacity is vital, as the accumulation of toxic substances like bilirubin can cause severe brain damage (bilirubin encephalopathy). droracle.ainih.gov Prenatal exposure to certain toxins can lead to developmental neurotoxicity, such as delays in neuronal migration, a process that may be influenced by the brain's glucuronidation capacity. nih.gov

The concentration of UDP-alpha-D-glucuronate itself is developmentally regulated. In the human fetal liver, its concentration is about five times lower than in the adult liver, which may be a limiting factor for glucuronidation capacity in the fetus and contribute to conditions like neonatal jaundice. ebi.ac.uk

Influence on Cellular Proliferation and Migration

UDP-alpha-D-glucuronate metabolism is strongly implicated in the regulation of cellular proliferation and migration, particularly in the context of cancer. nih.gov The enzyme that produces it, UGDH, is often upregulated in various cancers, including breast, lung, colon, and liver cancer. researchgate.netresearchgate.netnih.gov This increased UGDH activity leads to a higher production of UDP-GlcUA. nih.govnih.gov

A primary consequence of elevated UDP-GlcUA levels is the increased synthesis of hyaluronan, a major component of the extracellular matrix. researchgate.netnih.gov High levels of hyaluronan in the tumor microenvironment are known to promote cancer cell proliferation, invasion, and metastasis. researchgate.netnih.gov It does so by interacting with cell surface receptors like CD44, which triggers signaling pathways that enhance cell motility and survival. uef.fi

Research has demonstrated a direct link between the UGDH/UDP-GlcUA/hyaluronan axis and cancer progression.

In breast cancer , depleting UDP-GlcUA, either by knocking down UGDH or through pharmacological inhibition, has been shown to reduce hyaluronan production and subsequently inhibit cellular invasion, colony formation in soft agar, tumor growth, and metastasis in vivo. researchgate.netresearchgate.net

In glioblastoma , knockdown of UGDH decreases GAG abundance, leading to reduced cell proliferation and migration. researchgate.net

In hepatocellular carcinoma , an accumulation of UDP-GlcUA can promote cell migration by activating the TGFβ signaling pathway. nih.gov

Therefore, targeting the synthesis of UDP-alpha-D-glucuronate is considered an emerging therapeutic strategy for inhibiting the progression of aggressive cancers. nih.govresearchgate.net

| Cancer Type | Effect of Increased UGDH/UDP-GlcUA | Associated Mechanism |

| Breast Cancer | Promotes tumor growth and metastasis. researchgate.netnih.gov | Increased hyaluronic acid (HA) production. researchgate.net |

| Glioblastoma | Promotes cell proliferation and migration. researchgate.net | Increased glycosaminoglycan (GAG) abundance. researchgate.net |

| Hepatocellular Carcinoma | Promotes cell migration and metastasis. nih.gov | Activation of the TGFβ signaling pathway. nih.gov |

| Colorectal Cancer | Increases cell migration and motility. researchgate.net | Linked to UDP-sugar metabolism and HA. researchgate.net |

Contribution to the Maintenance of Cellular Reducing State

The synthesis of UDP-alpha-D-glucuronate is intrinsically linked to the cell's redox state, specifically the balance of NAD+/NADH. The conversion of UDP-glucose to UDP-alpha-D-glucuronate is an oxidation reaction catalyzed by UDP-glucose dehydrogenase (UGDH). researchgate.net This reaction requires two molecules of NAD+ as a cofactor and produces two molecules of NADH. nih.gov

UDP-glucose + 2 NAD+ + H₂O → UDP-alpha-D-glucuronate + 2 NADH + 2 H+

This process connects the biosynthesis of ECM precursors directly to central carbon metabolism and the cellular energy state. The NADH produced can be re-oxidized by the electron transport chain to generate ATP, linking GAG synthesis to cellular respiration. Conversely, the ratio of NAD+ to NADH can regulate the activity of UGDH, thereby controlling the rate of UDP-alpha-D-glucuronate synthesis. thebiogrid.org

Involvement in Glycoprotein and Oligosaccharide Synthesis

UDP-alpha-D-glucuronate(3-) is a critical substrate for the synthesis of proteoglycans, a major component of the extracellular matrix and cell surfaces. The enzyme galactose-beta1,3-glucuronosyltransferase I (GlcAT-I) catalyzes the transfer of glucuronic acid from UDP-alpha-D-glucuronate(3-) to a terminal galactose residue on a trisaccharide linker region attached to a core protein. This step is fundamental for the assembly of proteoglycans, as the completion of this linkage region is a prerequisite for the subsequent polymerization of glycosaminoglycan (GAG) chains. ebi.ac.uk

In addition to proteoglycan synthesis, UDP-alpha-D-glucuronate(3-) is a precursor for other nucleotide sugars that are incorporated into glycoproteins and oligosaccharides. For instance, UDP-alpha-D-glucuronate(3-) can be decarboxylated to form UDP-xylose, a key sugar donor for the synthesis of various glycans. pnas.org The intricate interplay of enzymes that utilize UDP-alpha-D-glucuronate(3-) and its derivatives ensures the correct assembly and function of a diverse range of glycoproteins and oligosaccharides essential for cellular processes. nih.gov

Table 1: Role of UDP-alpha-D-glucuronate(3-) in Glycan Synthesis

| Biological Process | Key Enzyme(s) | Resulting Product(s) | Significance |

|---|---|---|---|

| Proteoglycan Synthesis | Galactose-beta1,3-glucuronosyltransferase I (GlcAT-I) | Glycosaminoglycan (GAG) chains | Formation of extracellular matrix and cell surface components. ebi.ac.uk |

| Nucleotide Sugar Interconversion | UDP-glucuronate decarboxylase | UDP-xylose | Precursor for xylose-containing glycans. pnas.org |

Prokaryotic Systems

In the prokaryotic realm, UDP-alpha-D-glucuronate(3-) is a vital building block for components of the bacterial cell envelope, which plays a crucial role in maintaining cell integrity, mediating interactions with the environment, and contributing to pathogenicity.

Many bacteria utilize UDP-alpha-D-glucuronate(3-) and its derivatives for the synthesis of lipopolysaccharides (LPS) and capsular polysaccharides (CPS). asm.org LPS, a major component of the outer membrane of Gram-negative bacteria, and CPS, a protective outer layer found in many bacteria, are often essential for bacterial survival and interaction with host organisms. asm.org For example, in Campylobacter jejuni, UDP-d-glucuronate is a donor substrate for a glycosyltransferase involved in the polymerization of its capsular polysaccharide. acs.org Similarly, in Bacillus cereus, an operon has been identified that is involved in the synthesis of UDP-uronic acids, which are then likely used for the biosynthesis of acidic sugar-containing glycans in the cell wall and biofilms. nih.gov

The synthesis of surface polysaccharides from UDP-alpha-D-glucuronate(3-) is directly linked to the virulence of many pathogenic bacteria. scispace.com These polysaccharides can act as a physical barrier, protecting the bacteria from the host's immune system, such as phagocytosis and complement-mediated killing. asm.orgnih.gov The capsule of the pathogenic fungus Cryptococcus neoformans, which is crucial for its virulence, is composed of polysaccharides derived from UDP-glucuronic acid. nih.gov The enzyme UDP-glucose dehydrogenase, which synthesizes UDP-glucuronic acid, is essential for the formation of the antiphagocytic capsule in many virulent bacteria. ebi.ac.uk Therefore, the metabolic pathways involving UDP-alpha-D-glucuronate(3-) represent attractive targets for the development of novel antimicrobial agents. nih.gov

Table 2: Involvement of UDP-alpha-D-glucuronate(3-) in Prokaryotic Systems

| Prokaryotic Component/Process | Role of UDP-alpha-D-glucuronate(3-) | Example Organism(s) | Implication |

|---|---|---|---|

| Lipopolysaccharides (LPS) | Precursor for sugar components | Gram-negative bacteria | Structural integrity of the outer membrane. asm.org |

| Capsular Polysaccharides (CPS) | Precursor for capsular components | Campylobacter jejuni, Cryptococcus neoformans | Protection from host immune response, virulence factor. acs.orgnih.gov |

| Biofilm Formation | Precursor for exopolysaccharides | Bacillus cereus | Formation of protective biofilm communities. nih.gov |

Plant Systems

In plants, UDP-alpha-D-glucuronate(3-) is a central metabolite in the synthesis and modification of cell wall polysaccharides, which are critical for plant growth, development, and defense.

UDP-alpha-D-glucuronate(3-) is a key intermediate in the complex network of nucleotide sugar interconversions in plants. plos.org It is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase. nih.gov Subsequently, UDP-alpha-D-glucuronate(3-) serves as the precursor for the synthesis of UDP-D-galacturonic acid, UDP-D-xylose, and UDP-L-arabinose, which are essential building blocks for major cell wall components like pectin and hemicellulose. nih.govnih.gov For instance, UDP-D-glucuronic acid 4-epimerase catalyzes the conversion of UDP-alpha-D-glucuronic acid to UDP-alpha-D-galacturonic acid, a primary component of pectin. researchgate.netnih.gov

The availability of UDP-alpha-D-glucuronate(3-) and its derivatives is tightly regulated to control the synthesis and remodeling of the plant cell wall during growth and in response to environmental cues. researchgate.net For example, the enzyme UDP-D-glucuronic acid 4-epimerase in Arabidopsis is inhibited by UDP-xylose, suggesting a feedback mechanism to regulate the synthesis of pectin precursors. nih.govresearchgate.net Disruptions in the biosynthesis of UDP-alpha-D-glucuronate(3-) can lead to severe developmental defects and altered cell wall composition, highlighting its critical role in maintaining cell wall integrity. nih.govtudelft.nl The dynamic synthesis and modification of cell wall polymers, fueled by the pool of nucleotide sugars derived from UDP-alpha-D-glucuronate(3-), are essential for processes such as cell expansion and tissue differentiation. nih.gov

Table 3: Key Functions of UDP-alpha-D-glucuronate(3-) in Plant Systems

| Plant Process | Specific Role of UDP-alpha-D-glucuronate(3-) | Key Enzymes | Resulting Polysaccharides |

|---|---|---|---|

| Sugar Nucleotide Interconversion | Central precursor for other nucleotide sugars | UDP-glucose dehydrogenase, UDP-D-glucuronic acid 4-epimerase, UDP-xylose synthase | Pectin, Hemicellulose. nih.govnih.govresearchgate.net |

| Cell Wall Remodeling | Provides building blocks for polysaccharide synthesis | Glycosyltransferases | Pectin, Xyloglucan. researchgate.netnih.gov |

Advanced Research Methodologies and Experimental Approaches

Enzyme Characterization and Kinetic Studies

A fundamental aspect of understanding the metabolic fate of UDP-alpha-D-glucuronate(3-) involves the detailed characterization of the enzymes that synthesize, utilize, or regulate its levels.

The efficiency and substrate affinity of enzymes that interact with UDP-alpha-D-glucuronate(3-) are quantified through the determination of key kinetic parameters. The Michaelis constant (K_M) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an inverse measure of the enzyme's affinity for its substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

A primary enzyme responsible for the synthesis of UDP-alpha-D-glucuronate(3-) is UDP-glucose dehydrogenase (UGDH) . This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose. Kinetic analyses of UGDH from various sources have been performed. For instance, the UGDH from Streptococcus pyogenes exhibits a K_M of 20 µM for UDP-glucose and a k_cat of 1.7 s⁻¹ researchgate.net.

Another key enzyme in the metabolic pathway is UDP-glucuronate decarboxylase (UXS) , which converts UDP-alpha-D-glucuronate(3-) to UDP-xylose. Studies on the recombinant UXS from the fungus Cryptococcus neoformans have determined a K_M of approximately 0.7 mM for UDP-glucuronic acid portlandpress.com.

The following table summarizes the kinetic parameters for selected enzymes involved in UDP-alpha-D-glucuronate(3-) metabolism.

| Enzyme | Organism | Substrate | K_M | k_cat | Reference |

|---|---|---|---|---|---|

| UDP-glucose dehydrogenase (UGDH) | Streptococcus pyogenes | UDP-glucose | 20 µM | 1.7 s⁻¹ | researchgate.net |

| UDP-glucuronate decarboxylase (UXS) | Cryptococcus neoformans | UDP-glucuronic acid | 0.7 mM | - | portlandpress.com |

The activity of enzymes is often modulated by allosteric regulators, which bind to a site distinct from the active site and induce conformational changes that either activate or inhibit the enzyme. Human UDP-glucose dehydrogenase (hUGDH) is a well-studied example of an enzyme involved in UDP-alpha-D-glucuronate(3-) metabolism that is subject to allosteric regulation researchgate.net. The feedback inhibitor UDP-xylose, a downstream product of UDP-alpha-D-glucuronate(3-), competes with the substrate UDP-glucose for the active site. However, its binding triggers a significant conformational change, converting the active hexameric enzyme into an inactive, horseshoe-shaped complex researchgate.netresearchgate.net. This allosteric transition is coupled with hysteresis, a slow, substrate-induced isomerization that activates the enzyme researchgate.net.

Studies on the xanthan gum glucuronosyltransferase (GumK) from Xanthomonas campestris have shown that the binding of the donor substrate, UDP-glucuronic acid, induces conformational changes nih.gov. Techniques such as circular dichroism spectroscopy and limited proteolysis have revealed alterations in the enzyme's tertiary structure upon substrate binding, suggesting a dynamic process that may be crucial for accommodating the acceptor substrate nih.gov.

X-ray crystallography and other structural biology techniques have provided invaluable insights into the three-dimensional structures of enzymes that bind UDP-alpha-D-glucuronate(3-). Human UGDH exists as a hexamer, which can be described as a trimer of homodimers nih.gov. Each subunit is composed of an N-terminal NAD+ binding domain and a C-terminal UDP-sugar binding domain, with the active site located in the cleft between these two domains nih.govnih.govnih.gov. The binding of substrate and coenzyme induces a rigid-body movement of the N-terminal domain, which sequesters the reactants in their reactive positions nih.gov. Key catalytic residues, such as Cys276 in hUGDH, have been identified as crucial for the enzymatic mechanism, which involves the formation of thiohemiacetal and thioester intermediates nih.govnih.govrcsb.org.

UDP-glucuronosyltransferases (UGTs) are another major family of enzymes that utilize UDP-alpha-D-glucuronate(3-) as a co-substrate for the glucuronidation of various molecules. While obtaining the crystal structure of full-length mammalian UGTs has been challenging due to their membrane-bound nature, the structure of the C-terminal domain of human UGT2B7, which is responsible for binding UDP-glucuronic acid, has been solved pnas.orgbiorxiv.org. This domain forms an asymmetric dimer, and mutagenesis studies have confirmed the functional importance of residues predicted to interact with the UDP-glucuronic acid cofactor pnas.org. These enzymes are known to form both homo- and hetero-oligomers, including dimers and potentially tetramers, which can influence their catalytic activity researchgate.netnih.gov.

Genetic Manipulation and Functional Genomics

To understand the in vivo roles of UDP-alpha-D-glucuronate(3-), researchers employ genetic tools to manipulate the expression of genes encoding the enzymes involved in its metabolism.

Gene knockdown, often achieved through RNA interference (RNAi), and gene knockout, using techniques like CRISPR-Cas9, are powerful strategies to reduce or eliminate the function of a specific gene. In the context of UDP-alpha-D-glucuronate(3-) metabolism, these approaches have been applied to the genes encoding enzymes like UGDH and UGTs.

For example, a study on human colon cancer cells utilized RNAi to silence the UGT1 locus, leading to a reduction in UGT1A proteins mdpi.com. In another study, CRISPR-Cas9 was used to create a knockout of Ugdh in a highly metastatic breast cancer cell line. Transgenic mouse models with targeted deletions of specific Ugt genes have also been developed to study their in vivo functions biorxiv.org. These models allow for the investigation of the consequences of impaired UDP-alpha-D-glucuronate(3-) utilization in a whole-organism context.

The phenotypic analysis of mutants generated through genetic manipulation provides critical information about the physiological functions of the targeted gene and, by extension, the metabolic pathway.

In Drosophila melanogaster, mutations in the suppenkasper (ska) gene, which encodes UGDH, lead to embryonic cuticle phenotypes that are strikingly similar to those of mutants in the Wingless (Wg) signaling pathway pnas.org. These ska mutants fail to properly synthesize heparan sulfate (B86663) proteoglycans, demonstrating the crucial role of UDP-alpha-D-glucuronate(3-)-derived structures in developmental signaling pnas.org. Zygotic loss of ska also results in reduced growth of imaginal discs and patterning defects pnas.org.

In mice, the complete knockout of the Ugdh gene is embryonically lethal, highlighting its essential role in development. Conditional knockout models have further revealed the importance of UGDH in specific tissues and developmental processes. For instance, deletion of Ugdh in breast cancer cells abolished UDP-glucuronate production and impaired cell migration and in vivo metastatic ability.

Targeted deletion of the Ugt1 locus in the intestinal epithelial cells of mice was shown to repress p53 activation and pro-apoptotic protein activation in response to colon inflammation mdpi.com. Furthermore, these mutant mice exhibited a significant increase in the size and number of tumors in a chemically induced colon cancer model, indicating a protective role for UGT1A proteins against neoplastic transformation mdpi.com.

The following table summarizes the phenotypic consequences of genetic manipulation of key enzymes in UDP-alpha-D-glucuronate(3-) metabolism.

| Gene | Organism | Genetic Manipulation | Key Phenotypic Consequences | Reference |

|---|---|---|---|---|

| suppenkasper (ska) (encodes UGDH) | Drosophila melanogaster | Mutation | Defective Wingless signaling, embryonic cuticle defects, reduced imaginal disc growth | pnas.org |

| Ugdh | Mouse | Knockout | Embryonic lethality, impaired breast cancer cell migration and metastasis | |

| Ugt1 locus | Mouse (intestinal epithelial cells) | Knockout | Repressed p53 activation, increased susceptibility to colon tumorigenesis | mdpi.com |

Heterologous Production and Biotechnological Applications

The biotechnological significance of UDP-alpha-D-glucuronate(3-), a key precursor for essential polysaccharides, has driven the development of advanced production strategies. nih.gov Metabolic engineering of microbial cell factories offers a controllable and eco-friendly alternative to traditional extraction methods for producing compounds like glycosaminoglycans (GAGs) from simple carbon sources. nih.gov

Engineering Microbial Hosts for Enhanced UDP-alpha-D-glucuronate(3-) Production

Microbial fermentation is an attractive alternative to chemical synthesis for producing structurally complex natural products. nih.govrsc.org However, native and heterologous production hosts often yield low amounts of the desired compound, necessitating host engineering to improve production titers for commercial viability. nih.gov Advances in functional genomics and genetic engineering have significantly accelerated the process of strain improvement. nih.govrsc.org

The core of enhancing UDP-alpha-D-glucuronate(3-) production lies in the targeted manipulation of key metabolic pathways. The enzyme Uridine diphosphate-glucose dehydrogenase (UGD) is central to this process, catalyzing the NAD+-dependent oxidation of UDP-glucose to form UDP-alpha-D-glucuronate(3-). nih.govwikipedia.org Researchers have successfully expressed UGD enzymes from various organisms, such as Zymomonas mobilis (ZmUGD) and Lactobacillus johnsonii (LbjUGD), in heterologous hosts like Escherichia coli. nih.gov

Engineering strategies often involve:

Overexpression of Key Enzymes: Increasing the expression of the UGD gene is a primary strategy. For example, the expression of UGD from Zymomonas mobilis and Lactobacillus johnsonii in E. coli has been shown to be effective. nih.gov

Pathway Optimization: Redirecting metabolic flux towards the synthesis of the precursor, UDP-glucose, is crucial. This can involve manipulating upstream pathways to increase the pool of available UDP-glucose. nih.gov

Elimination of Competing Pathways: Deleting genes responsible for pathways that consume UDP-alpha-D-glucuronate(3-) or its precursors can further enhance yields.

The table below summarizes the results from expressing different UGD enzymes in an E. coli host, demonstrating the potential of this approach.

| Enzyme Source | Host Organism | Key Engineering Strategy | Outcome |

| Zymomonas mobilis | Escherichia coli | Heterologous expression of ZmUGD | Active production of UDP-glucuronic acid nih.gov |

| Lactobacillus johnsonii | Escherichia coli | Heterologous expression of LbjUGD | Active production of UDP-glucuronic acid nih.gov |

| Corynebacterium glutamicum | C. glutamicum | Overexpression of native glmS, glmU genes | Enhanced production of a related nucleotide sugar, UDP-GlcNAc frontiersin.org |

| Escherichia coli | C. glutamicum | Heterologous expression of E. coli glmM | Enhanced production of UDP-GlcNAc frontiersin.org |

These engineered microbial systems serve as powerful platforms for the scalable and sustainable production of UDP-alpha-D-glucuronate(3-).

Development of Biotechnological Platforms for Glycosaminoglycan and Nucleotide Sugar Synthesis

UDP-alpha-D-glucuronate(3-) is a vital building block for a wide array of complex carbohydrates, most notably glycosaminoglycans (GAGs). nih.govresearchgate.net GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate, are long linear polysaccharides with diverse and critical biological roles. nih.govnih.govnih.gov Biotechnological platforms are being developed to harness microbial systems for the synthesis of these valuable biomolecules. nih.gov

These platforms typically involve expressing a series of glycosyltransferases in an engineered microbial host that overproduces the necessary nucleotide sugar precursors, including UDP-alpha-D-glucuronate(3-). For instance, the biosynthesis of hyaluronic acid, a polymer of repeating disaccharide units of GlcNAc and GlcA, requires both UDP-N-acetylglucosamine and UDP-alpha-D-glucuronate(3-). nih.gov By co-expressing the genes for UGD and hyaluronic acid synthase in a suitable host, it is possible to produce hyaluronic acid from simple sugars. nih.govnih.gov

Furthermore, UDP-alpha-D-glucuronate(3-) is a branch point in nucleotide sugar metabolism and can be converted into other important precursors. nih.govacs.org For example, the enzyme UDP-apiose/UDP-xylose synthase can convert UDP-alpha-D-glucuronate(3-) into UDP-D-xylose, a precursor for xylans, and UDP-d-apiose. acs.orgnih.gov Similarly, UDP-glucuronic acid 4-epimerase catalyzes the reversible conversion to UDP-α-D-galacturonic acid, a key precursor for plant and bacterial polysaccharides. researchgate.net

Biophysical and Computational Studies

To complement experimental approaches, biophysical and computational methods provide invaluable, high-resolution insights into the molecular mechanisms governing the synthesis and utilization of UDP-alpha-D-glucuronate(3-).

Application of Molecular Dynamics Simulations to Enzyme Catalysis

Molecular dynamics (MD) simulations have become a powerful tool for investigating the structural and dynamic properties of enzymes at an atomic level. mdpi.com These simulations can model the complex motions and interactions of a protein with its substrate, providing a detailed view of the catalytic process that is often inaccessible through experimental methods alone. escholarship.orgnih.gov

In the context of UDP-alpha-D-glucuronate(3-) metabolism, MD simulations can be applied to study enzymes like UDP-glucose dehydrogenase (UGD) and various glycosyltransferases. For example, simulations can elucidate:

Substrate Binding and Recognition: How UDP-glucose specifically binds to the active site of UGD and the conformational changes that occur upon binding.

Catalytic Mechanism: The precise movements of amino acid residues within the active site that facilitate the oxidation of the glucose moiety.

Product Release: The conformational dynamics involved in the release of UDP-alpha-D-glucuronate(3-) from the enzyme, which can be a rate-limiting step. nih.gov

A study on the related enzyme UDP-galactopyranose mutase used umbrella sampling simulations to compute the potential of mean force for substrate release, revealing the conformational changes in both the enzyme and substrate during the unbinding process. nih.gov Such computational approaches can identify previously uncharacterized interactions with conserved residues, providing crucial information for rational drug design and enzyme engineering. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique perfectly suited for monitoring enzymatic reactions as they occur. nih.govmpg.de It allows for the direct and quantitative observation of substrates, intermediates, and products in a reaction mixture without the need for separation or labeling. nih.govresearchgate.netmagritek.com